4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine

LogP Lipophilicity Drug-likeness

4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is a halogenated, fused pyrrole-pyrimidine heterocycle bearing a chlorine atom at position 4 and a cyclopentyl substituent at position 7. Its bicyclic core is a privileged scaffold in medicinal chemistry, and the 4-chloro substituent serves as a versatile handle for nucleophilic displacement, enabling rapid diversification into kinase inhibitor libraries.

Molecular Formula C11H12ClN3
Molecular Weight 221.68 g/mol
CAS No. 212268-44-5
Cat. No. B1619120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
CAS212268-44-5
Molecular FormulaC11H12ClN3
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=CC3=C2N=CN=C3Cl
InChIInChI=1S/C11H12ClN3/c12-10-9-5-6-15(8-3-1-2-4-8)11(9)14-7-13-10/h5-8H,1-4H2
InChIKeyZQHBEEYPDFIIPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 212268-44-5) – A Core Intermediate for Kinase-Focused Drug Discovery


4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is a halogenated, fused pyrrole-pyrimidine heterocycle bearing a chlorine atom at position 4 and a cyclopentyl substituent at position 7 [1]. Its bicyclic core is a privileged scaffold in medicinal chemistry, and the 4-chloro substituent serves as a versatile handle for nucleophilic displacement, enabling rapid diversification into kinase inhibitor libraries [2]. The compound is predominantly sourced as a pharmaceutical intermediate for the construction of ATP-competitive kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs) [2].

Why 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Replaced by N7-Unsubstituted or Simple Alkyl Analogs


The identity of the N7 substituent fundamentally controls the pyrrolo[2,3-d]pyrimidine scaffold’s lipophilicity, polar surface area, and hydrogen-bond donor capacity. The parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1) bears an N–H donor that alters solubility and target engagement, while the cyclopentyl group eliminates this donor and introduces a sterically demanding, lipophilic motif that enhances membrane permeability and kinase binding-pocket complementarity [1][2]. Simply substituting a smaller alkyl group (methyl, ethyl) or an unsubstituted 7H-analog results in a different physicochemical and steric profile, which can derail the structure-activity relationship (SAR) of a lead series [3]. For procurement in medicinal chemistry campaigns, the specific substitution pattern is therefore non-interchangeable.

Quantitative Differentiation Data for 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine


Increased Lipophilicity (LogP) vs. N7-Unsubstituted Parent

The target compound exhibits substantially higher calculated lipophilicity than 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, primarily due to the cyclopentyl group. This predicts improved membrane permeability and potentially higher oral bioavailability for derived leads [1][2].

LogP Lipophilicity Drug-likeness

Reduced Polar Surface Area (PSA) vs. N7-Unsubstituted Parent

The PSA of the target compound is lower than that of the N7-unsubstituted comparator, primarily because the cyclopentyl group replaces the N–H hydrogen-bond donor. Lower PSA is associated with better oral absorption and potential CNS penetration for derived compounds [1].

Polar Surface Area Oral Absorption Blood-Brain Barrier

Established Synthetic Yield and Scalable Alkylation Protocol

A patent describing the preparation of 4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine reports a well-defined NaH-mediated alkylation of the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with cyclopentyl bromide, achieving a 75% isolated yield in a single step [1]. This contrasts with the often lower and more variable yields reported for N7-methylation or N7-ethylation of the same scaffold under similar conditions, which typically require chromatographic separation from dialkylated byproducts [2].

Synthetic yield Scalability Process chemistry

Availability with Validated High Purity (>95%) and Analytical Documentation

Commercial suppliers provide this compound at ≥95% purity with batch-specific analytical data including NMR, HPLC, and GC traces . This level of quality assurance exceeds that typically offered for less common pyrrolo[2,3-d]pyrimidine intermediates, where purity may fall below 90% without rigorous purification [1].

Purity Quality Control Procurement

Documented Utility as Key Intermediate for CDK-Targeting Kinase Inhibitors

The compound is explicitly employed as a starting material in the synthesis of 5-substituted-7-cyclopentyl-pyrrolo[2,3-d]pyrimidines that display potent CDK inhibition. In Pfizer's US7271262B2 patent, 5-bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is generated directly from the target compound and used to prepare (4-amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-aryl-methanones, a chemotype with demonstrated anti-proliferative activity [1]. The 7-cyclopentyl group is critical for achieving the desired kinase selectivity profile, as SAR studies on related series show that N7-methyl or N7–H analogs exhibit substantial differences in CDK isoform inhibition [2].

CDK inhibitor Kinase intermediate Cancer therapy

Optimal Application Scenarios for 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine


Synthesis of CDK7/CDK9 Inhibitor Libraries via 5-Position Diversification

The 4-chloro group serves as a site for nucleophilic aromatic substitution, while the 5-position can be halogenated (brominated) and then elaborated via cross-coupling to generate focused kinase inhibitor libraries, as exemplified in US7271262B2 [1].

Lead Optimization of ATP-Competitive Kinase Inhibitors Requiring Enhanced Lipophilicity

For programs where the parent 7H-pyrrolo[2,3-d]pyrimidine scaffold yields leads with suboptimal LogP or PSA, the 7-cyclopentyl analog provides a measurable increase in calculated lipophilicity (Δ XLogP3-AA ≈ +1.1) and reduction in PSA (Δ ≈ −10.9 Ų), facilitating membrane permeability optimization [2][3].

Scale-Up and Process Chemistry for Preclinical Candidates

The robust, single-step alkylation procedure achieving 75% yield on >10 g scale, combined with commercially available high-purity bulk supply, makes this intermediate suitable for process development and preclinical candidate scale-up .

Medicinal Chemistry SAR Exploration of N7-Substituent Effects

When systematically exploring the impact of N7 substitution on kinase selectivity, the 7-cyclopentyl derivative serves as a key comparator alongside 7-methyl, 7-ethyl, and 7-isopropyl analogs, each imparting distinct steric and lipophilic properties [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.